molecular formula C7H15NO B8732027 3-(Tetrahydrofuran-2-yl)propan-1-amine

3-(Tetrahydrofuran-2-yl)propan-1-amine

Cat. No.: B8732027
M. Wt: 129.20 g/mol
InChI Key: RVTMIVWSLUDRBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Tetrahydrofuran-2-yl)propan-1-amine: is an organic compound that features a tetrahydrofuran ring attached to a propylamine group This compound is of interest due to its unique structure, which combines the properties of both amines and cyclic ethers

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Tetrahydrofuran-2-yl)propan-1-amine typically involves the reaction of tetrahydrofuran with a suitable amine precursor. One common method is the reductive amination of tetrahydrofuran-2-carbaldehyde with propylamine. This reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 3-(Tetrahydrofuran-2-yl)propan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 3-(Tetrahydrofuran-2-yl)propan-1-amine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. For example, it may inhibit certain enzymes by forming stable complexes, thereby blocking their catalytic activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its combination of a cyclic ether and an amine group, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound in both synthetic and medicinal chemistry .

Properties

Molecular Formula

C7H15NO

Molecular Weight

129.20 g/mol

IUPAC Name

3-(oxolan-2-yl)propan-1-amine

InChI

InChI=1S/C7H15NO/c8-5-1-3-7-4-2-6-9-7/h7H,1-6,8H2

InChI Key

RVTMIVWSLUDRBP-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1)CCCN

Origin of Product

United States

Synthesis routes and methods

Procedure details

Raney Ni (approx 1 mL) was added to 3-(tetrahydro-furan-2-yl)-acrylonitrile (0.43 g, 3.5 mmol) in THF (6 mL), the mixture was evacuated then charged with 1 atm H2 (balloon) then stirred overnight. The mixture was recharged with Raney Ni (1 mL) and H2 and stirring was continued an additional 24 hour, until no starting material was evident via TLC. The reaction contents were filtered through a celite plug, that was thoroughly rinsed with MeOH, solvents removed to yield 3-(Tetrahydro-furan-2-yl)-propylamine (51% yield). ESI-MS (m/z) 130 [M+H]+.
Name
3-(tetrahydro-furan-2-yl)-acrylonitrile
Quantity
0.43 g
Type
reactant
Reaction Step One
Name
Quantity
6 mL
Type
solvent
Reaction Step One
Name
Quantity
1 mL
Type
catalyst
Reaction Step One

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